N-Trimethylsilyliminotriphenylphosphorane is a chemical compound that has garnered attention due to its utility in organic synthesis. This compound is known for its role in facilitating various chemical reactions, particularly in the synthesis of heterocyclic compounds. The unique reactivity of this phosphorane derivative stems from its ability to act as a ylide, which can engage in Wittig-type reactions to form carbon-carbon double bonds. The versatility of N-Trimethylsilyliminotriphenylphosphorane is highlighted by its application in the synthesis of complex molecules, such as 4H-1-benzothiopyran-4-ones, which are of interest due to their potential biological activities.
The applications of N-Trimethylsilyliminotriphenylphosphorane span across various fields of chemistry due to its role in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. One notable application is the synthesis of 4H-1-benzothiopyran-4-ones, which are compounds of interest for their potential pharmacological properties. The efficient synthesis of these compounds using N-Trimethylsilyliminotriphenylphosphorane demonstrates its utility in medicinal chemistry, where the ability to rapidly construct complex molecules is crucial1. Furthermore, the study of its reaction mechanisms provides valuable insights that can be applied to the design of new reactions and the development of novel synthetic methodologies2. The versatility and reactivity of N-Trimethylsilyliminotriphenylphosphorane make it a valuable tool in the arsenal of synthetic chemists, enabling the advancement of research in multiple domains of chemical science.
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine is a specialized organic compound with significant applications in synthetic chemistry. It is primarily recognized for its role as a reagent in the synthesis of various organic compounds, including febrifugine derivatives and tetrahydroquinazoline-type antimalarial agents. The compound is classified under the category of phosphine imides and silanamines, characterized by its unique structure which includes a triphenylphosphoranylidene moiety and a trimethylsilyl group.
The compound is cataloged under the Chemical Abstracts Service registry with the number 13892-06-3. Its molecular formula is C21H24NPSi, and it has a molecular weight of 349.48 g/mol . It is commercially available from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers .
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine belongs to the class of organosilicon compounds and phosphines. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals due to its reactivity and functional properties.
The synthesis of 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine typically involves the reaction of triphenylphosphine with a suitable silane precursor. One common method involves the following steps:
The reaction conditions often require inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. The use of solvents such as dichloromethane or toluene may be necessary to dissolve reactants and facilitate the reaction .
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine participates in various chemical reactions typical for phosphines and silanes:
The reactivity is influenced by the electronic properties imparted by the triphenylphosphoranylidene group, which stabilizes positive charge through resonance.
The mechanism of action for 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine typically involves:
This mechanism is crucial in synthetic pathways for creating complex organic molecules utilized in medicinal chemistry .
Relevant data includes:
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine is primarily used in:
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine (CAS Registry Number: 13892-06-3) is a specialized organophosphorus compound with the molecular formula C₂₁H₂₄NPSi and a molecular weight of 349.48 g/mol [1] [4]. Its systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, describing the silicon-centered trimethylsilyl group (1,1,1-trimethyl) linked to a nitrogen atom that forms a double bond (ylidene) with triphenylphosphorus. Common synonyms include:
Table 1: Standard Identifiers for 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
| Identifier Type | Value | |
|---|---|---|
| CAS Registry Number | 13892-06-3 | |
| Molecular Formula | C₂₁H₂₄NPSi | |
| SMILES | CSi(C)N=P(c1ccccc1)(c2ccccc2)c3ccccc3 | |
| InChI Key | YTKOPFGRNPVCPE-UHFFFAOYSA-N | |
| MDL Number | MFCD01321268 | [1] [4] [9] |
The compound exhibits a tetrahedral silicon atom bonded to three methyl groups and one nitrogen atom, which is doubly bonded to phosphorus in a linear P=N arrangement. The phosphorus center adopts a trigonal pyramidal geometry due to its three phenyl substituents. Key structural characteristics include:
Table 2: Experimental Physical Properties
| Property | Value | Conditions | |
|---|---|---|---|
| Melting Point | 76–82 °C | Literature standard | |
| Boiling Point | 170–171 °C | 0.06 Torr | |
| Density | 1.00 ± 0.1 g/cm³ | Predicted | |
| Physical Form | Solid | Room temperature | [1] [4] |
This compound emerged as a derivative of iminophosphoranes, a class synthesized via the Staudinger reaction between azides and phosphines. Its development paralleled advancements in phosphorus ylide chemistry during the mid-20th century, when researchers sought thermally stable variants of Wittig-type reagents. Key historical milestones include:
Table 3: Key Historical Applications in Synthesis
| Application Context | Reaction Role | Significance | |
|---|---|---|---|
| Aza-Wittig Reactions | Iminophosphorane reagent | Enables imine formation under mild conditions | |
| Febrifugine Derivative Synthesis | Building block | Accesses antimalarial pharmacophores | |
| Coordination Chemistry | Ligand precursor | Forms complexes with transition metals | [4] [5] [8] |
This compound remains integral to methodologies exploiting P=N bond reactivity, bridging classical phosphorus chemistry and modern organosilicon applications. Its stability and predictable behavior cement its role in complex heterocyclic syntheses [6] [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8